molecular formula C23H23NO3S B2690800 4-phenoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide CAS No. 2309825-37-2

4-phenoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide

Cat. No.: B2690800
CAS No.: 2309825-37-2
M. Wt: 393.5
InChI Key: ZIZOVNUUFIEILD-UHFFFAOYSA-N
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Description

4-phenoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide is a complex organic compound characterized by its unique structure, which includes a phenoxy group, a thiophenyl group, and an oxan-4-ylmethyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance . The process generally includes the following steps:

    Preparation of 4-phenoxybenzoic acid: This can be synthesized through the reaction of phenol with 4-bromobenzoic acid in the presence of a base.

    Formation of the oxan-4-ylmethyl intermediate: This involves the reaction of thiophene-3-carbaldehyde with an appropriate oxane derivative.

    Coupling reaction: The final step involves coupling the 4-phenoxybenzoic acid with the oxan-4-ylmethyl intermediate using a palladium catalyst under Suzuki–Miyaura conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-phenoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide group can be reduced to form corresponding amines.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-phenoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems.

Mechanism of Action

The mechanism of action of 4-phenoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenoxy and thiophenyl groups can participate in various binding interactions, while the benzamide core can provide stability and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-phenoxy-N-(pyridin-2-ylmethyl)benzamide
  • Thiophene derivatives

Uniqueness

4-phenoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide is unique due to the combination of its structural elements, which confer specific chemical and physical properties. The presence of the thiophenyl group enhances its electronic properties, making it suitable for applications in materials science, while the benzamide core provides a versatile platform for medicinal chemistry.

Properties

IUPAC Name

4-phenoxy-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3S/c25-22(18-6-8-21(9-7-18)27-20-4-2-1-3-5-20)24-17-23(11-13-26-14-12-23)19-10-15-28-16-19/h1-10,15-16H,11-14,17H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZOVNUUFIEILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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